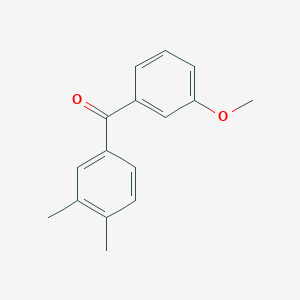

3,4-Dimethyl-3'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dimethyl-3’-methoxybenzophenone is a chemical compound that has been studied for its selective herbicidal action . It has been applied to rice and barnyardgrass to examine its effects .

Chemical Reactions Analysis

3,4-Dimethyl-3’-methoxybenzophenone has been studied for its effects on the biosynthesis of photosynthetic pigments in higher plant leaves . It was found to inhibit the accumulation of both chlorophylls and carotenoids under strong light .Applications De Recherche Scientifique

Synthesis and Catalysis

3,4-Dimethyl-3'-methoxybenzophenone and its derivatives have been studied in the context of organic synthesis, particularly in the catalysis of specific chemical reactions. For example, the synthesis of 2-Hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone and dimethyl sulfate in the presence of N-octyldiethanolamine borate showcased its potential in catalyzed reactions under optimized conditions, leading to high yields and purity of the product (Li Bin-dong, 2005).

Photodynamic Therapy

The compound's derivatives have been explored for their photophysical properties, particularly in the development of new photosensitizers for photodynamic therapy, a treatment modality for cancer. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base revealed their potential due to good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, which are critical for Type II photodynamic therapy mechanisms (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Environmental Studies

In environmental research, the stability of UV filters, including derivatives of this compound, in chlorinated water has been studied to understand their behavior and potential by-products in water treatment processes. This research is crucial for assessing the environmental impact and safety of such compounds when used in various applications (N. Negreira et al., 2008).

Material Science

The diffusion of organic compounds, including this compound derivatives, in saturated polyolefins has been studied to understand their interactions and behavior in polymeric materials. This research contributes to the development of materials with specific characteristics, such as UV resistance or stability (O. Cicchetti et al., 1968).

Mécanisme D'action

- 3,4-Dimethyl-3’-methoxybenzophenone belongs to the class of 1,1-diaryl compounds . These compounds have two aryl groups attached to a central carbon atom, making them important modules in bioactive molecules .

- NK-049 may act by interfering with the nervous system of pests. For example:

- However, its selective herbicidal activity between rice and barnyardgrass suggests that it impacts specific metabolic pathways in these plants .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Analyse Biochimique

Biochemical Properties

3,4-Dimethyl-3’-methoxybenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the biosynthesis of carotenoids in higher plants, which suggests its interaction with enzymes involved in the carotenoid biosynthesis pathway . The nature of these interactions involves the inhibition of specific dehydrogenation processes, leading to the accumulation of intermediates in the biosynthesis pathway .

Cellular Effects

The effects of 3,4-Dimethyl-3’-methoxybenzophenone on various types of cells and cellular processes are profound. It influences cell function by inhibiting the accumulation of chlorophylls and carotenoids under strong light conditions, resulting in chlorosis . This compound also affects cell signaling pathways and gene expression related to pigment biosynthesis, leading to the photodecomposition of chlorophylls under strong light .

Molecular Mechanism

At the molecular level, 3,4-Dimethyl-3’-methoxybenzophenone exerts its effects through specific binding interactions with biomolecules. It inhibits the dehydrogenation process in carotenoid biosynthesis, which is crucial for the formation of photosynthetic pigments . This inhibition leads to the accumulation of intermediates and the subsequent photodecomposition of chlorophylls, resulting in chlorosis under strong light conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethyl-3’-methoxybenzophenone change over time. The compound’s stability and degradation have been studied, showing that it is readily absorbed and translocated in susceptible plants like barnyardgrass, while it is slowly absorbed in tolerant plants like rice . Long-term effects on cellular function include the inhibition of carotenoid biosynthesis and the resulting chlorosis .

Dosage Effects in Animal Models

The effects of 3,4-Dimethyl-3’-methoxybenzophenone vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may not exhibit significant effects . Threshold effects observed in these studies indicate that the compound’s impact is dose-dependent, with higher doses causing more pronounced inhibition of pigment biosynthesis .

Metabolic Pathways

3,4-Dimethyl-3’-methoxybenzophenone is involved in metabolic pathways related to carotenoid biosynthesis. It interacts with enzymes and cofactors in these pathways, leading to the accumulation of intermediates and the inhibition of specific dehydrogenation processes . This interaction affects metabolic flux and metabolite levels, resulting in the photodecomposition of chlorophylls under strong light .

Transport and Distribution

The transport and distribution of 3,4-Dimethyl-3’-methoxybenzophenone within cells and tissues involve specific transporters and binding proteins. The compound is readily absorbed and translocated in susceptible plants like barnyardgrass, while it is slowly absorbed in tolerant plants like rice . This differential absorption and translocation contribute to its selective herbicidal action .

Subcellular Localization

The subcellular localization of 3,4-Dimethyl-3’-methoxybenzophenone affects its activity and function. The compound is directed to specific compartments or organelles, where it inhibits the dehydrogenation process in carotenoid biosynthesis . This targeting is facilitated by post-translational modifications and targeting signals that direct the compound to the appropriate subcellular locations .

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-14(9-12(11)2)16(17)13-5-4-6-15(10-13)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSSOWSGGCBGAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640556 |

Source

|

| Record name | (3,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

750633-73-9 |

Source

|

| Record name | (3,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325011.png)

![3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325016.png)

![5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325017.png)

![1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1325018.png)

![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1325019.png)

![1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1325020.png)

![6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325022.png)

![(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1325023.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325025.png)

![4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325026.png)

![5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325028.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B1325032.png)